N-benzyl-2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
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Overview
Description
“N-benzyl-2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide” is a chemical compound with the molecular formula C23H21N5O3S. It belongs to the class of compounds known as 1,2,4-triazoles, which are nitrogenous heterocyclic moieties . These compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
1,2,4-Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of various heterocyclic compounds, such as Thiazolo and Triazolo Pyrimidines, is of significant interest due to their potential applications in medicinal chemistry and material science. For example, the alkylation of 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile yields S-alkyl derivatives that can be cyclized into thiazolo and triazolo pyrimidines. These processes involve complex reactions including desulphurization and cyclization to form new compounds with potential biological activities (Haiza et al., 2000).
Biologically Active Derivatives
Novel heterocyclic compounds, such as [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, have been synthesized and characterized for their potential biological activities. These compounds, derived from reactions involving amino triazole and carbamoyl benzoic acid derivatives, have been tested for antibacterial and antifungal activities, indicating their potential applications in developing new antimicrobial agents (G. K. Patel & H. S. Patel, 2015).
Metal-Free Synthesis Techniques
The metal-free synthesis of biologically significant structures, such as 1,2,4-triazolo[1,5-a]pyridines, showcases the advancement in synthetic methodologies. These compounds are synthesized via intramolecular oxidative N-N bond formation, demonstrating a convenient and efficient route to constructing complex heterocycles without the need for metal catalysts. This approach not only simplifies the synthesis but also reduces the environmental impact associated with metal-based catalysts (Zheng et al., 2014).
Antimicrobial Evaluation
The synthesis and antimicrobial evaluation of thienopyrimidine derivatives highlight the ongoing research in developing new compounds with potential therapeutic applications. By modifying heteroaromatic o-aminonitriles, researchers have been able to create compounds with pronounced antimicrobial activity, paving the way for new drug discoveries (Bhuiyan et al., 2006).
Safety and Hazards
The safety and hazards associated with “N-benzyl-2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide” are not detailed in the available literature. It’s important to note that this product is not intended for human or veterinary use and is for research use only.
Future Directions
The future directions for research on “N-benzyl-2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. This could lead to the discovery of new drug candidates .
Properties
IUPAC Name |
N-benzyl-2-[2-(3-methylsulfanylanilino)-2-oxoethyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-32-19-9-5-8-18(12-19)25-21(29)15-28-23(31)27-14-17(10-11-20(27)26-28)22(30)24-13-16-6-3-2-4-7-16/h2-12,14H,13,15H2,1H3,(H,24,30)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQNLRGQJCZCFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C(=O)N3C=C(C=CC3=N2)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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